molecular formula C6H3N5 B12513043 1H-Pyrazolo[3,4-d]pyrimidine-6-carbonitrile

1H-Pyrazolo[3,4-d]pyrimidine-6-carbonitrile

Cat. No.: B12513043
M. Wt: 145.12 g/mol
InChI Key: CDNUENCAQIWLAV-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-d]pyrimidine-6-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a fused pyrazolo-pyrimidine ring system with a nitrile group at the 6-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-aminopyrazole with cyanoacetic acid derivatives in the presence of a suitable catalyst. The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazolo[3,4-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

  • Oxidized derivatives
  • Reduced derivatives
  • Substituted derivatives with various functional groups

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets, such as CDKs. By binding to the active site of these kinases, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. The inhibition of CDKs disrupts the phosphorylation of key proteins involved in cell cycle progression, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Uniqueness: 1H-Pyrazolo[3,4-d]pyrimidine-6-carbonitrile is unique due to its specific structural features, such as the nitrile group at the 6-position, which influences its reactivity and biological activity. This compound’s ability to inhibit CDKs and its potential as an anticancer agent distinguish it from other similar compounds .

Properties

Molecular Formula

C6H3N5

Molecular Weight

145.12 g/mol

IUPAC Name

1H-pyrazolo[3,4-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C6H3N5/c7-1-5-8-2-4-3-9-11-6(4)10-5/h2-3H,(H,8,9,10,11)

InChI Key

CDNUENCAQIWLAV-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NNC2=NC(=N1)C#N

Origin of Product

United States

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